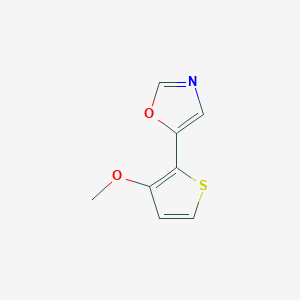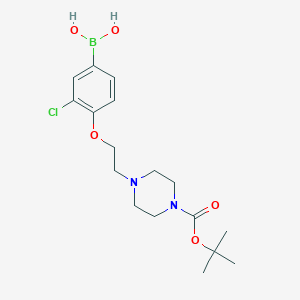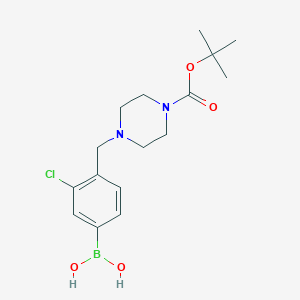
5-(3-Methoxythien-2-yl)-1,3-oxazole
Vue d'ensemble
Description
The compound “5-(3-Methoxythien-2-yl)-1,3-oxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a thienyl group, which is a five-membered aromatic ring containing one sulfur atom .
Synthesis Analysis
While specific synthesis methods for “5-(3-Methoxythien-2-yl)-1,3-oxazole” are not available, related compounds have been synthesized through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of “5-(3-Methoxythien-2-yl)-1,3-oxazole” would likely involve an oxazole ring attached to a thienyl group via a methoxy bridge .Applications De Recherche Scientifique
Fluorescence Chemosensors
5-(thiophene-2-yl)oxazole derivatives, closely related to 5-(3-Methoxythien-2-yl)-1,3-oxazole, have been utilized as fluorescence chemosensors. For instance, compounds L1 and L2, derived from 5-(thiophene-2-yl)oxazole, were synthesized for the specific recognition of Ga3+. These compounds exhibit high sensitivity and selectivity, demonstrating the potential of oxazole derivatives in the development of effective chemosensors (Liu et al., 2022).
Brain-Derived Neurotrophic Factor Inducers
In neuropharmacology, certain 5-(omega-aryloxyalkyl)oxazole derivatives have been explored for their effects on brain-derived neurotrophic factor (BDNF) production. These derivatives, including the oxazole ring, have been shown to increase BDNF production in human neuroblastoma cells, highlighting their potential as therapeutic agents for neurological conditions (Maekawa et al., 2003).
Antimicrobial and Antiproliferative Agents
Oxazole derivatives have been studied for their antimicrobial and antiproliferative properties. For example, a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and corresponding methyl esters, containing oxazole units, demonstrated significant antimicrobial activity and antiproliferative effects against various cancer cell lines (Božić et al., 2017).
Corrosion Inhibition
Oxazole derivatives have also been evaluated for their corrosion inhibition performance. Compounds containing the oxazole moiety showed significant reduction in corrosion rate of mild steel in a hydrochloric acid medium, indicating their potential as effective corrosion inhibitors (Rahmani et al., 2018).
Coordination Chemistry
Oxazole ligands, including those related to 5-(3-Methoxythien-2-yl)-1,3-oxazole, have been used in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. Their structural versatility and straightforward synthesis from readily available precursors make them attractive in the development of chiral auxiliaries (Gómez et al., 1999).
Anticancer Agents
Oxazole derivatives have been explored as potential anticancer agents. For example, a series of diaryl oxazole-based compounds were synthesized and evaluated for their selective cytotoxicity against human pancreatic cancer cell lines. These studies contribute to the development of new classes of anticancer agents (Shaw et al., 2009).
Propriétés
IUPAC Name |
5-(3-methoxythiophen-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-10-6-2-3-12-8(6)7-4-9-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRARDDDFBDFYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxythien-2-yl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















